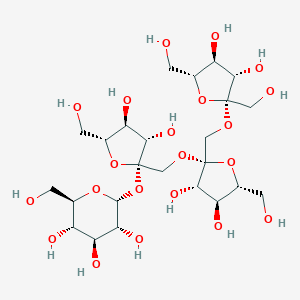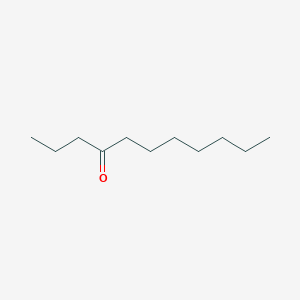
Cobalt stearate
Descripción general
Descripción
Synthesis Analysis
Cobalt stearate can be synthesized through various methods. One approach involves the reaction of cobalt salts with stearic acid or its sodium salt. For instance, the modification of cobalt-chromium layered double hydroxide with stearic acid and sodium stearate has been studied, highlighting the impact of reaction conditions on the properties of the resultant compound (Balayeva et al., 2019).
Molecular Structure Analysis
The molecular structure of cobalt stearate is characterized by a cobalt ion coordinated with stearate anions. Investigations into similar compounds, such as cobalt complexes with other organic acids, provide insights into the coordination behavior and structural features of cobalt stearate (Chulvi et al., 1991).
Chemical Reactions and Properties
Cobalt stearate participates in various chemical reactions, often functioning as a catalyst. For example, it has been used in the synthesis of oxo-biodegradable polyethylene, indicating its role in initiating polymer degradation (Asriza & Arcana, 2015). Moreover, its interaction with other chemical species, such as in the hydrogenation of olefins, demonstrates its catalytic capabilities (Ungváry et al., 1967).
Physical Properties Analysis
The physical properties of cobalt stearate, such as its crystalline structure and magnetic properties, are significant. For instance, the crystal structure and magnetic behavior of cobalt complexes provide a basis for understanding the physical characteristics of cobalt stearate (Kumagai et al., 2002).
Chemical Properties Analysis
The chemical properties of cobalt stearate, including its reactivity and stability, are influenced by its molecular structure. Studies on similar cobalt compounds offer insights into the chemical behavior of cobalt stearate, such as its role in organic synthesis and catalysis (Gandeepan & Cheng, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Cobalt stearate plays a crucial role in synthesizing shape-controllable cobalt nanoparticles, which exhibit significant performance in catalytic processes such as glycerol hydrogenolysis. The unique aspect ratios of these nanoparticles can be adjusted, and their facet-dependent performance as a solid catalyst highlights the importance of cobalt stearate in materials synthesis and catalytic applications (Liu et al., 2015).
Anti-Corrosion Properties
Cobalt stearate has been successfully utilized to fabricate superhydrophobic thin films on aluminum substrates, showcasing exceptional anti-corrosion properties. These properties are attributed to the honeycomb-like micro-nano structure and the low surface energy of cobalt stearate, making it an invaluable asset in protecting metals against corrosion (Xiong et al., 2017).
Environmental Applications
In environmental engineering, cobalt stearate has been identified as an effective sorbent for cobalt-containing wastewater treatment, showcasing its potential in mitigating pollution. This application is particularly relevant in the electroplating industry, where cobalt stearate can precipitate cobalt (2+) ions, thus offering a solution to treat cobalt-containing wastewaters efficiently (Fux & Devyaterikova, 2021).
Polymer Degradation
Cobalt stearate is an effective pro-oxidant that accelerates the degradation of polyethylene, making it an important component in the development of oxo-biodegradable plastics. The presence of cobalt stearate in high-density polyethylene (HDPE) has been shown to initiate the degradation process under specific conditions, contributing to the research on environmentally friendly materials (Asriza & Arcana, 2015).
Rubber Industry Applications
In the rubber industry, cobalt stearate serves as an adhesion promoter, particularly in the manufacture of steel-belted radial tires. Its efficacy in promoting adhesion between rubber compounds and brass-plated steel cords has been widely recognized, underscoring its importance in enhancing the durability and performance of tires (Sajith et al., 2005).
Safety And Hazards
Cobalt stearate may cause an allergic skin reaction and causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
cobalt;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOKGZOMGBWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Octadecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Cobalt stearate | |
CAS RN |
13586-84-0 | |
| Record name | Octadecanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)












